Phenol, 2,3,4-trichloro-, acetate

Overview

Description

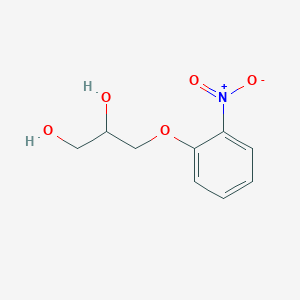

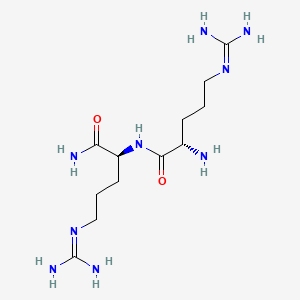

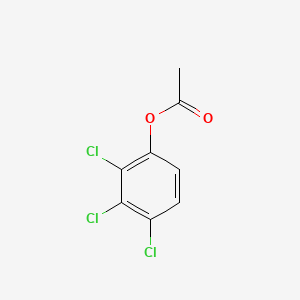

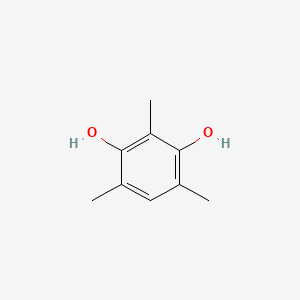

Phenol, 2,3,4-trichloro-, acetate, also known as Acetic acid, 2,3,4-trichlorophenyl ester, is a chemical compound with the formula C8H5Cl3O2 . It has a molecular weight of 239.483 .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.483 . More specific physical and chemical properties such as boiling point, melting point, solubility, and others are not available in the current resources.Scientific Research Applications

Optimization of Synthesis Technology

The optimization of the synthesis technology for derivatives of trichloropyridine phenol demonstrates its relevance in chemical synthesis processes. A study optimized the synthesis of 3,5,6-trichloropyridine-2-phenol from trichloro-acetic chloride, highlighting the role of solvent types, catalyst dosage, and reaction conditions in enhancing yield rates, which could have applications in the production of agrochemicals or pharmaceuticals (Shen Fa-zhi, 2010).

Environmental Applications

Research on activated carbon derived from polyethyleneterephthalate (PET) for adsorbing phenol and 2,3,4-trichlorophenol from aqueous solutions illustrates the material's potential for water purification and treatment of industrial effluents. The study's findings on the adsorption mechanism and the effect of pH on adsorption capacity could inform the development of more efficient water treatment technologies (K. László & A. Szűcs, 2001).

Biodegradation and Environmental Remediation

A study on the use of acetate-fed aerobic granular sludge for the degradation of 4-chlorophenol, with sodium acetate as a co-substrate, showcases a biotechnological approach to mitigating chlorinated phenol pollution in water. This research provides insights into the potential of bioremediation techniques for the removal of toxic compounds from the environment, contributing to sustainable environmental management practices (A. Carucci et al., 2009).

Accelerating Biotransformation

Investigations into the role of exogenous electron donors, such as acetate, in accelerating the biotransformation and mineralization of trichlorophenol compounds, underscore the potential for enhancing bioremediation strategies. This study suggests that adding acetate can significantly increase the rate of reductive dechlorination and subsequent mineralization of phenolic pollutants, offering a promising avenue for improving the efficiency of bioremediation processes in contaminated environments (N. Yan et al., 2016).

Properties

IUPAC Name |

(2,3,4-trichlorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXZOWRGWZCTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210960 | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-89-1 | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)